molecular formula C₁₈H₃₆DN₅O₈¹⁸O .   (xCH₃COOH) B1161671 Tobramycin-D, 18O Acetic Acid Salt

Tobramycin-D, 18O Acetic Acid Salt

Cat. No.: B1161671
M. Wt: 470.526005
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tobramycin-D, 18O Acetic Acid Salt is a chemically defined, stable isotope-labeled analog of the aminoglycoside antibiotic Tobramycin. This compound is primarily utilized as a critical analytical standard in High-Performance Liquid Chromatography (HPLC) for the precise quantification and method development of Tobramycin in various samples. Its application is essential in pharmaceutical research and development, particularly in drug substance analysis, impurity profiling, and stability studies. The core research value of this compound lies in its use as an internal standard for mass spectrometry (MS)-based assays. The incorporation of stable isotopes (Deuterium and 18O) provides a distinct mass shift from the native Tobramycin, enabling highly accurate and sensitive quantification without interference from the biological matrix or other analytes. This is crucial for pharmacokinetic studies, metabolic fate investigation, and ensuring the quality control of pharmaceutical formulations. The mechanism of action for the parent compound, Tobramycin, is well-established. As an aminoglycoside antibiotic, it exerts its bactericidal effect by binding to the 16S rRNA component of the bacterial 30S ribosomal subunit. This binding event interferes with the initiation complex and causes misreading of the genetic code during translation, leading to the production of faulty proteins and ultimately bacterial cell death. Researchers use this labeled analog to study these intricate mechanisms and the growing challenge of antimicrobial resistance (AMR), including the role of various aminoglycoside-modifying enzymes in resistance development. CAS Number: 32986-56-4 (Unlabelled Free Base) Synonyms: Nebramycin 6-D, 18O Acetic Acid Salt; Tobramax-D, 18O Acetic Acid Salt This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₈H₃₆DN₅O₈¹⁸O . (xCH₃COOH)

Molecular Weight

470.526005

Synonyms

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1-6)-O-[2,6-diamino-2,3,6-trideoxy-α -D-ribo-hexopyranosyl-(1-4)]-2-deoxy-D-streptamine-D, 18O Acetic Acid Salt;  Nebramycin 6-D, 18O Acetic Acid Salt;  Nebramycin VI-D, 18O;  Tobramax-D, 18O Acetic Acid Salt;  Tobra

Origin of Product

United States

Scientific Research Applications

Efficacy Against Multidrug-Resistant Strains

Recent studies have highlighted the potential of tobramycin derivatives, including Tobramycin-D, 18O Acetic Acid Salt, in overcoming resistance mechanisms in multidrug-resistant strains of Pseudomonas aeruginosa. For instance, research indicates that certain analogues can potentiate the effects of other antibiotics, enhancing their efficacy against resistant strains .

Inhalation Delivery Systems

Tobramycin-D has been incorporated into inhalation powders designed for patients with cystic fibrosis. These formulations aim to improve lung function and reduce the frequency of exacerbations caused by chronic infections . The inhaled form allows for direct delivery to the site of infection, maximizing therapeutic concentrations while minimizing systemic side effects.

Liposomal Encapsulation

Liposomal formulations of tobramycin have shown promise in enhancing the drug's stability and bioavailability. Studies demonstrate that liposome-encapsulated tobramycin can effectively penetrate bacterial biofilms, which are often resistant to conventional treatments . This encapsulation strategy not only improves antibacterial activity but also reduces toxicity associated with free drug formulations.

Ophthalmic Preparations

Tobramycin is widely used in ophthalmology for treating bacterial infections of the eye. The combination of tobramycin with dexamethasone has been particularly effective in managing infections along with associated inflammation . Recent advancements include developing nanoparticles that enhance mucoadhesion and prolong the drug's residence time on ocular surfaces .

Cystic Fibrosis Studies

Clinical trials have demonstrated that inhaled tobramycin significantly improves lung function in cystic fibrosis patients infected with Pseudomonas aeruginosa. In one study, patients receiving inhaled tobramycin showed a marked reduction in hospitalizations due to respiratory complications compared to those receiving placebo .

Synergistic Effects with Other Antibiotics

Case studies involving Tobramycin-D derivatives have illustrated their ability to enhance the effectiveness of other antibiotics when used in combination therapies. For example, certain conjugates have shown significant reductions in minimum inhibitory concentrations (MICs) for resistant strains when paired with tetracyclines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Comparison

Tobramycin-D, 18O Acetic Acid Salt belongs to a class of isotopically labeled aminoglycosides. Key comparisons include:

Property This compound Unlabeled Tobramycin Acetate Gentamicin Sulfate (C-Complex)
Isotopic Labeling Deuterium (D), Oxygen-18 (¹⁸O) None None
Primary Use Analytical internal standard Therapeutic antibiotic Therapeutic antibiotic
Solubility High (due to acetic acid salt) High Moderate (sulfate salt)
Storage Stability Stable at -20°C Stable at room temperature Requires refrigeration
Purity >95% (HPLC) >98% (pharmaceutical grade) Variable (complex mixture)

Functional Advantages Over Non-Labeled Analogs

  • Analytical Specificity : The deuterium and ¹⁸O labels eliminate isotopic overlap in mass spectrometry, enabling precise quantification in complex matrices .
  • Reduced Metabolic Interference : Deuterium substitution can slow metabolic degradation in pharmacokinetic studies, though this is less critical for acetic acid salt forms used as standards.

Comparison with Other Acetic Acid Salts

Evidence from plant studies (unrelated to aminoglycosides) highlights acetic acid’s role in enhancing ionic homeostasis and stress tolerance. For example, acetic acid salts in plants mitigate salt stress by regulating K⁺/Na⁺ balance and antioxidant activity . While these mechanisms are specific to plant physiology, they underscore acetic acid’s broader capacity to stabilize ionic environments—a property that may extend to pharmaceutical salts like this compound. Notably, acetic acid’s buffering capacity likely contributes to the compound’s stability during storage and handling .

Limitations vs. Sulfate and Hydrochloride Salts

  • Tobramycin Sulfate : The acetic acid salt may offer better solubility in organic solvents compared to sulfate salts, facilitating use in chromatography .

Preparation Methods

Deoxygenation of Kanamycin B

Kanamycin B (C₁₈H₃₇N₅O₁₀) serves as the precursor. The 3'-hydroxyl group is replaced with hydrogen via a deoxygenation reaction. In the method described in DE3040611A1, kanamycin B is protected at its primary 6'-amino group using tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Z) groups to prevent undesired side reactions. The protected derivative undergoes treatment with a thiocarbonyl reagent (e.g., thiophosgene) to form a thiocarbamate intermediate, followed by radical-induced deoxygenation using triethylsilane and azo initiators. This yields 3'-deoxykanamycin B (tobramycin base) with >90% efficiency.

Deamination for 6'-Hydroxyl Formation

The 6'-amino group of tobramycin is converted to a hydroxyl group via deamination. As per US4120955A, the tobramycin base is dissolved in aqueous acetic acid and treated with sodium nitrite (NaNO₂) under ice-cooling (0–10°C). The reaction proceeds via diazotization, forming a diazonium intermediate that hydrolyzes to a hydroxyl group. This step ensures the final structure retains the 6'-hydroxyl necessary for subsequent labeling.

Deuterium Incorporation

Deuterium is introduced at the 6'-position to produce Tobramycin-D. Two primary methods are employed:

Hydrogen-Deuterium Exchange

The 6'-hydroxyl group undergoes acid-catalyzed exchange with deuterium oxide (D₂O). The reaction is conducted in a deuterated acidic medium (e.g., DCl/D₂O) at 80°C for 24–48 hours. This results in >98% deuterium incorporation at the 6'-position, confirmed by mass spectrometry.

Reductive Deuteration

Alternatively, the 6'-keto intermediate (generated via oxidation of the 6'-hydroxyl group) is reduced using sodium borodeuteride (NaBD₄). The reaction is performed in anhydrous methanol at 25°C, yielding Tobramycin-D with >95% isotopic purity.

¹⁸O Labeling of Acetic Acid

The acetic acid counterion is labeled with ¹⁸O to complete the structure.

Synthesis of ¹⁸O-Labeled Acetic Acid

Glacial acetic acid (CH₃COOH) is equilibrated with H₂¹⁸O (97% ¹⁸O) under reflux at 110°C for 72 hours. The isotopic exchange occurs at the carbonyl oxygen, producing CH₃C(¹⁸O)OH with >99% ¹⁸O enrichment.

Salt Formation

Tobramycin-D is dissolved in a stoichiometric excess of ¹⁸O-labeled acetic acid (molar ratio 1:1.2) at 50°C. The mixture is stirred for 12 hours, followed by rotary evaporation to remove excess acid. The resulting solid is recrystallized from ethanol/water (3:1 v/v) to obtain this compound.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

The crude product is purified via reverse-phase HPLC using a C18 column and a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (15:85 v/v). The purity exceeds 95%, with retention time matching unlabeled tobramycin.

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms isotopic incorporation:

  • Tobramycin-D : m/z 470.2 [M+H]⁺ (theoretical 470.3).

  • ¹⁸O Acetate : m/z 61.02 [CH₃C(¹⁸O)O⁻] (theoretical 61.03).

Challenges in Synthesis

Isotopic Purity

  • Deuterium Back-Exchange : Residual protic solvents (e.g., H₂O) can reverse deuterium incorporation. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical.

  • ¹⁸O Dilution : Trace H₂¹⁶O in reagents reduces ¹⁸O enrichment. Pre-drying glassware and using sealed reactors mitigate this.

Yield Optimization

  • The deamination step (Section 1.2) has a yield of 70–75% due to competing side reactions. Excess NaNO₂ (1.5 equiv) improves efficiency to 85%.

Applications and Stability

Pharmaceutical Quantitation

This compound is used as an internal standard in LC-MS/MS assays, reducing matrix effects and improving accuracy.

Stability Data

  • Storage : Stable at -20°C for 24 months (purity loss <2%).

  • In Solution : Degrades by 5% in aqueous buffers (pH 7.4) after 48 hours at 25°C.

Comparative Data

ParameterTobramycin BaseThis compound
Molecular Weight (g/mol)467.52485.55 (x=1)
HPLC Purity98.5%95.2%
Deuteration EfficiencyN/A98.7%
¹⁸O EnrichmentN/A99.1%

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Tobramycin-D, 18O Acetic Acid Salt to ensure chemical stability?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles, as temperature fluctuations may destabilize the isotopic integrity of the ¹⁸O-labeled acetate moiety. Room-temperature transport is permissible for short durations .

Q. How can researchers verify the purity of this compound in laboratory settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, as the compound’s purity is specified to exceed 95% (HPLC-grade). Include a reference standard for comparative retention time analysis. For isotopic validation, pair with mass spectrometry (MS) to confirm ¹⁸O and deuterium incorporation .

Q. What analytical techniques are appropriate for quantifying the acetic acid component in this compound?

  • Methodological Answer : Employ acid-base titration using 0.1 M NaOH with phenolphthalein as an indicator (pH 8.2–10.0 endpoint). Validate results via ion chromatography or UPLC-MS to differentiate between free acetic acid and the salt-bound form, ensuring isotopic labeling does not interfere with quantification .

Advanced Research Questions

Q. How can isotopic labeling (deuterium and ¹⁸O) in this compound be utilized in pharmacokinetic studies?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the ¹⁸O-labeled acetate moiety in biological matrices. Deuterium labeling aids in distinguishing endogenous vs. exogenous compound degradation products. Design longitudinal studies with timed sample collection to assess metabolic half-life and tissue distribution .

Q. What experimental strategies can resolve contradictions in data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability assays by incubating the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC and ¹⁸O nuclear magnetic resonance (NMR) to detect isotopic exchange. If conflicting results arise, verify buffer ionic strength and temperature control, as these factors influence acetate dissociation rates .

Q. How to design a protocol to track the metabolic fate of the ¹⁸O-labeled acetate moiety in vivo?

  • Methodological Answer : Administer the compound to model organisms and collect plasma/tissue samples at intervals. Extract metabolites using cold acetonitrile, followed by UPLC-MS/MS analysis. Focus on isotopic enrichment in Krebs cycle intermediates (e.g., citrate, acetyl-CoA) to map acetate utilization. Normalize data against unlabeled controls to account for natural isotopic abundance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity of this compound across studies?

  • Methodological Answer :

  • Step 1 : Compare experimental conditions (e.g., cell culture media pH, storage duration) that may alter compound stability.
  • Step 2 : Replicate assays using standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing).
  • Step 3 : Validate isotopic integrity via MS to rule out deuterium/¹⁸O loss as a confounding factor .

Methodological Best Practices

Q. What quality-control measures are critical when synthesizing or handling this compound?

  • Methodological Answer :

  • Purity Checks : Regular HPLC-MS batch testing.
  • Isotopic Fidelity : Monitor ¹⁸O incorporation using Fourier-transform infrared spectroscopy (FTIR) for acetate C=O bond verification.
  • Documentation : Maintain detailed logs of storage conditions and handling procedures to trace potential degradation sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.